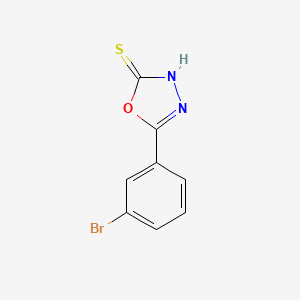
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine
説明
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is a chemical compound with the CAS Number: 313402-16-3. It has a molecular weight of 243.7 . The IUPAC name for this compound is 3-(1H-benzimidazol-2-yl)-4-chloroaniline .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of ortho-phenylenediamines with benzaldehydes . In one example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis
The molecular structure of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine consists of a benzene ring fused to an imidazole ring, which is a five-membered ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They can participate in various chemical reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The compound has a melting point of 209-210 degrees Celsius . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Application in Metal-Organic Frameworks (MOFs) Synthesis
Field
Chemical Engineering and Materials Science
Application Summary
This compound is used in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline materials with structural versatility and controlled porosity .
Methods of Application
The synthesis involves the use of a 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) benzene (TIBM) organic linker. The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .
Results or Outcomes
The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Additionally, due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .
Application in Antitumor Drug Synthesis
Field
Medicinal Chemistry and Pharmacology
Application Summary
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is used in the design and synthesis of antitumor drugs. Specifically, it’s used in the creation of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol hybrids .
Methods of Application
The antitumor hybrids were designed, synthesized, and evaluated using MTT assays .
Results or Outcomes
Some of the synthesized compounds exhibited significant antiproliferative activity on four selected tumor cell lines (i.e., HepG2, SK-OV-3, NCI-H460, and BEL-7404), while all these compounds displayed no cytotoxicity on HL-7702 normal liver cell line .
Application in Organometallic Complex Synthesis
Field
Inorganic Chemistry
Application Summary
This compound is used in the synthesis of organometallic complexes, which are potential cyclin-dependent kinase (Cdk) inhibitors .
Methods of Application
The synthesis involves the use of a 3-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines (L1 L3) organic linker. The formed organometallic complexes were characterized by elemental analysis, one- and two-dimensional NMR spectroscopy, UV vis spectroscopy, ESI mass spectrometry, and X-ray crystallography .
Results or Outcomes
The synthesized organometallic complexes showed potential as anticancer agents, with structure-activity relationships with regard to cytotoxicity and cell cycle effects in human cancer cells, as well as Cdk inhibitory activity .
Application in Antioxidant and Antitumor Activity
Field
Pharmacology
Application Summary
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is used in the design of compounds with potent antioxidant effect, which may be related to its antitumor effect .
Methods of Application
The compound was used in the synthesis of a hybrid that displayed potent antioxidant effect .
Results or Outcomes
The synthesized hybrid displayed potent antioxidant effect in mice, which may be related to its antitumor effect .
Application in Cyclin-Dependent Kinase (Cdk) Inhibitors
Field
Biochemistry and Molecular Biology
Application Summary
This compound is used in the synthesis of organometallic complexes that are potential cyclin-dependent kinase (Cdk) inhibitors .
Methods of Application
The synthesis involves the use of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines (L1 L3) organic linker. The formed organometallic complexes were characterized by elemental analysis, one- and two-dimensional NMR spectroscopy, UV vis spectroscopy, ESI mass spectrometry, and X-ray crystallography .
Results or Outcomes
Application in Anticancer Agents
Application Summary
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is used in the design of compounds with potent anticancer effect. Specifically, it’s used in the creation of 2-phenylbenzimidazoles .
Methods of Application
The compound was used in the synthesis of a series of 2-phenylbenzimidazoles that were evaluated for their bioactivity against three cancer cell lines: A549, MDA-MB-231, and PC3 .
Results or Outcomes
The synthesized compounds displayed significant anticancer activity on the tested cell lines .
Safety And Hazards
将来の方向性
Benzimidazoles, including 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions of this compound could involve further exploration of its potential uses in drug development.
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPSLCKBFGPVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299209 | |
| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine | |
CAS RN |
313402-16-3 | |
| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

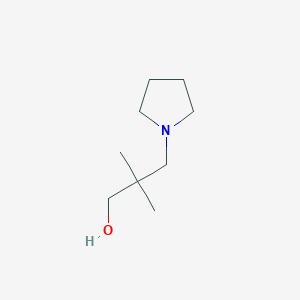
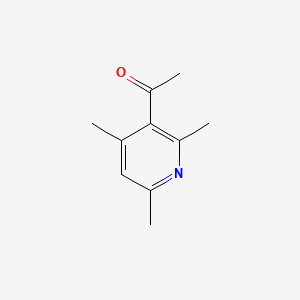
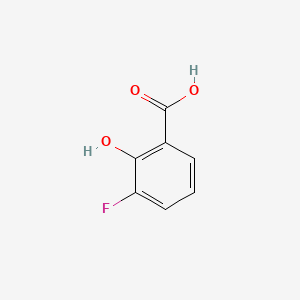
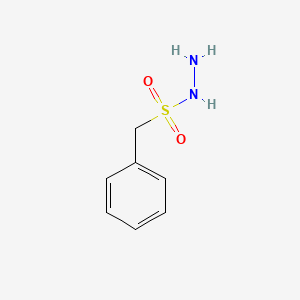
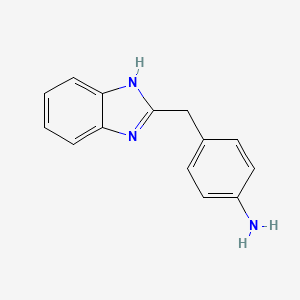
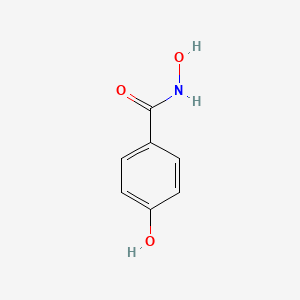
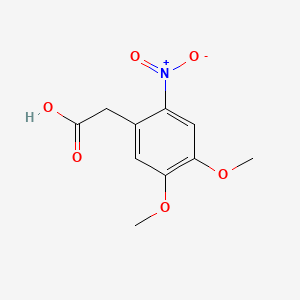
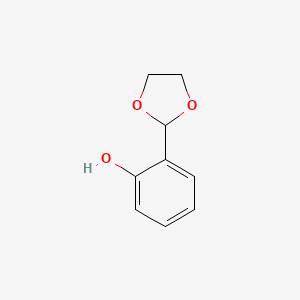
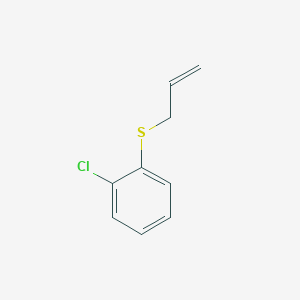
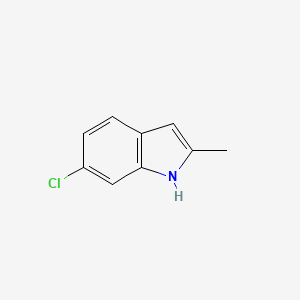
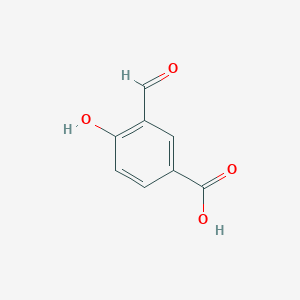
![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)
